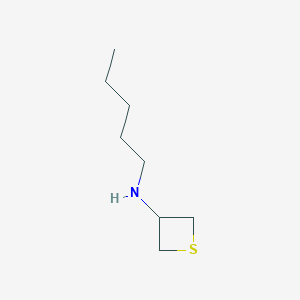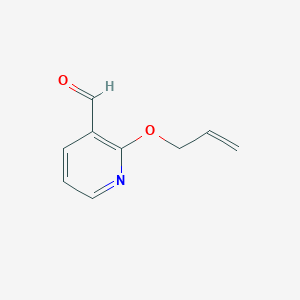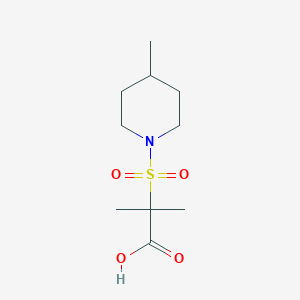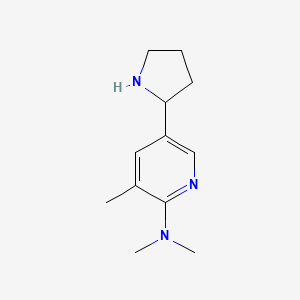
N-Pentylthietan-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Pentylthietan-3-amine is an organic compound characterized by a thietane ring, which is a four-membered ring containing a sulfur atom, and an amine group attached to the third carbon of the ring The pentyl group is a five-carbon alkyl chain attached to the nitrogen atom of the amine group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
N-Pentylthietan-3-amine can be synthesized through several methods. One common approach involves the reaction of a thietane derivative with a pentylamine under controlled conditions. The reaction typically requires a solvent such as anhydrous benzene, toluene, or xylene, and may be catalyzed by acids like p-toluenesulfonic acid. The reaction is often carried out under reflux with azeotropic removal of water to drive the reaction to completion .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as continuous flow synthesis, where reactants are continuously fed into a reactor and products are continuously removed. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
N-Pentylthietan-3-amine undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the thietane ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form simpler amines or thiols.
Substitution: The amine group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Simpler amines and thiols.
Substitution: Various substituted thietane derivatives.
Wissenschaftliche Forschungsanwendungen
N-Pentylthietan-3-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials, including polymers and catalysts
Wirkmechanismus
The mechanism of action of N-Pentylthietan-3-amine involves its interaction with various molecular targets. The amine group can form hydrogen bonds and ionic interactions with biological molecules, while the thietane ring can participate in ring-opening reactions. These interactions can affect enzyme activity, receptor binding, and other cellular processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-Butylthietan-3-amine: Similar structure but with a butyl group instead of a pentyl group.
N-Hexylthietan-3-amine: Similar structure but with a hexyl group instead of a pentyl group.
Thietan-3-amine: Lacks the alkyl chain, making it less hydrophobic.
Uniqueness
N-Pentylthietan-3-amine is unique due to its specific combination of a thietane ring and a pentylamine group, which imparts distinct chemical and physical properties. This combination allows for unique interactions in chemical reactions and biological systems, making it a valuable compound for research and industrial applications .
Eigenschaften
Molekularformel |
C8H17NS |
|---|---|
Molekulargewicht |
159.29 g/mol |
IUPAC-Name |
N-pentylthietan-3-amine |
InChI |
InChI=1S/C8H17NS/c1-2-3-4-5-9-8-6-10-7-8/h8-9H,2-7H2,1H3 |
InChI-Schlüssel |
VDHXCQXYBSEYJW-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCNC1CSC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(3aR,7aR)-Octahydrofuro[3,2-b]pyridine](/img/structure/B13009629.png)



![4-Bromo-3-cyclopropylbenzo[d]isoxazole](/img/structure/B13009652.png)
![(5-Oxaspiro[3.4]octan-7-yl)methanamine](/img/structure/B13009660.png)

![2-(4-{[(Benzyloxy)carbonyl]amino}bicyclo[2.2.2]octan-1-yl)aceticacid](/img/structure/B13009682.png)


![7-Bromopyrrolo[2,1-f][1,2,4]triazine](/img/structure/B13009694.png)

![tert-Butyl 4,4-difluoro-2,9-diazaspiro[5.5]undecane-9-carboxylate](/img/structure/B13009703.png)
![2-Bromo-5-(4-chlorophenyl)-5,6-dihydrobenzo[d]thiazol-7(4H)-one](/img/structure/B13009707.png)
